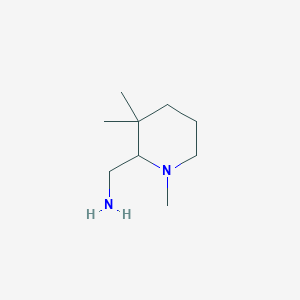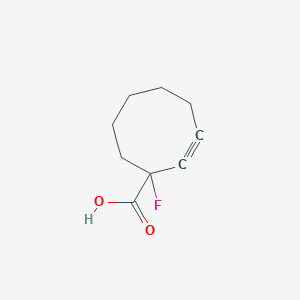
N,4-Dimethyl-1,3-thiazole-5-sulfonamide
Overview
Description
“N,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the CAS Number: 80466-90-6 . It has a molecular weight of 192.26 . The IUPAC name for this compound is 2,4-dimethyl-1,3-thiazole-5-sulfonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 192.26 .Scientific Research Applications
Sulfonamides: Versatile Agents in Drug Development
Sulfonamides, including N,4-Dimethyl-1,3-thiazole-5-sulfonamide, have a broad spectrum of applications in scientific research, primarily due to their diverse pharmacological activities. These compounds are pivotal in the development of various therapeutic agents due to their structural motif, which serves as a cornerstone in medicinal chemistry. Sulfonamides have been explored for their potential in addressing a wide range of health conditions, from microbial infections to chronic diseases like cancer and glaucoma.
Antimicrobial and Antifungal Properties
Sulfonamides possess significant antibacterial and antifungal capabilities, making them vital in the treatment of infections. Their mechanism of action primarily involves the inhibition of bacterial folic acid synthesis, which is crucial for microbial DNA replication and cell division. This characteristic has led to the development of sulfonamide-based drugs that combat a variety of bacterial and fungal infections (El-Qaliei et al., 2020; Gulcin & Taslimi, 2018).
Cancer Research
Sulfonamides are also being explored for their anticancer properties. Their ability to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis, makes them promising candidates for anticancer therapy. Research is ongoing to develop sulfonamide compounds that can selectively target cancer cells without harming normal tissue (Carta et al., 2012).
Ophthalmological Applications
In the field of eye health, sulfonamides have been utilized in the development of drugs to treat glaucoma. By inhibiting carbonic anhydrase in the eye, these compounds reduce intraocular pressure, a major factor in glaucoma progression. The development of topical formulations has allowed for direct application to the eye, minimizing systemic side effects (Masini et al., 2013).
Inflammatory Diseases
Sulfonamides have been investigated for their anti-inflammatory properties, particularly in the context of chronic conditions such as rheumatoid arthritis. Their ability to modulate immune responses and inhibit inflammatory pathways offers a therapeutic avenue for managing these diseases (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Target of action
Thiazoles and sulfonamides are known to interact with a variety of biological targets. For instance, thiazole derivatives have been found to bind with high affinity to multiple receptors , and sulfonamides are known to inhibit enzymes like dihydropteroate synthetase .
Mode of action
The mode of action of thiazoles and sulfonamides can vary depending on the specific compound and its targets. Sulfonamides, for example, can inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical pathways
The biochemical pathways affected by thiazoles and sulfonamides depend on their specific targets. As mentioned, sulfonamides can affect the folate synthesis pathway in bacteria .
Biochemical Analysis
Biochemical Properties
N,4-Dimethyl-1,3-thiazole-5-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This compound acts as an inhibitor of DPP-4, which can be beneficial in managing type 2 diabetes mellitus . Additionally, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with topoisomerase II leads to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis . This effect is particularly significant in cancer cells, where uncontrolled cell proliferation is a hallmark. Furthermore, this compound has been reported to modulate the expression of genes involved in glucose metabolism, thereby impacting cellular energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of dipeptidyl peptidase-4, inhibiting its enzymatic activity and thereby prolonging the action of incretin hormones, which regulate insulin secretion . Additionally, its interaction with topoisomerase II involves binding to the enzyme-DNA complex, stabilizing the transient break in the DNA strand and preventing the re-ligation process . This leads to the accumulation of DNA damage and subsequent cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as enzyme inhibition and gene expression modulation, remain consistent over time. Prolonged exposure to high concentrations may lead to cellular toxicity and reduced viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase-4 activity, leading to improved glucose tolerance and insulin sensitivity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without significant adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some of the parent compound’s biological activity or be further processed for excretion. The compound’s interaction with dipeptidyl peptidase-4 also influences metabolic flux, particularly in glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Additionally, the compound may be directed to specific organelles, such as the nucleus, where it can exert its effects on DNA replication and gene expression .
properties
IUPAC Name |
N,4-dimethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-4-5(10-3-7-4)11(8,9)6-2/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKLWAOEJPUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



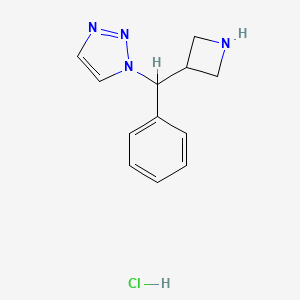


![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)


![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)
![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

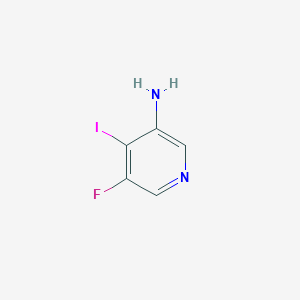
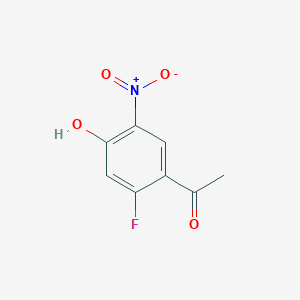
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
